molecular formula C21H32N4O3 B2591165 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 955774-30-8

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2591165
CAS RN: 955774-30-8
M. Wt: 388.512
InChI Key: NWMZKARQYQDGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H32N4O3 and its molecular weight is 388.512. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroquinoline Derivatives and Neurobiology

  • Tetrahydroquinoline derivatives exhibit significant biological activity, including as dopamine agonists and orexin receptor antagonists. These compounds have been synthesized and examined for their potential in dilating the renal artery, highlighting their relevance in neurobiology and potential therapeutic applications in treating disorders like drug addiction and disturbances in heart rhythm. For example, dopamine-like activity and anti-arrhythmic actions have been observed in specific N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, indicating their utility in cardiovascular and neurological research (Jacob et al., 1981).

Orexin Receptors and Sleep Modulation

  • Research into orexin receptors, specifically the roles of OX1R and OX2R, reveals their differential impact on sleep-wake modulation. Selective antagonism of these receptors can lead to varied effects on sleep architecture and neurotransmitter release, suggesting applications in sleep disorder treatment and the study of wakefulness mechanisms (Dugovic et al., 2009).

Anticancer Research

  • Tetrahydroquinoline structures have also been explored for anticancer properties. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines. This indicates the potential of tetrahydroquinoline derivatives in developing new anticancer agents (Fang et al., 2016).

Molecular and Materials Science

  • In the realm of materials science, tetrahydroquinoline derivatives have been utilized in the synthesis of gold nanoparticles, showcasing the versatility of these compounds beyond biological applications. The control over the morphology and size of gold nanoparticles by varying concentrations of tetrahydroquinoline-related compounds underscores their utility in nanotechnology and materials synthesis (Roy et al., 2008).

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-2-25-10-3-4-18-16-17(5-6-19(18)25)7-8-22-20(26)21(27)23-9-11-24-12-14-28-15-13-24/h5-6,16H,2-4,7-15H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMZKARQYQDGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

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